12(R)DH-Hete
Overview
Description
12(R)DH-Hete is a bioactive lipid that belongs to the family of eicosanoids. It is a polyunsaturated fatty acid with three double bonds and a hydroxyl group attached to its carbon chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12(R)DH-Hete typically involves the enzymatic conversion of arachidonic acid by cytochrome P450 and lipoxygenase enzymes. These enzymes facilitate the hydroxylation and subsequent formation of the eicosatrienoic acid structure.
Industrial Production Methods
Industrial production of this compound is less common due to the complexity of its synthesis. advancements in biotechnological methods and enzyme engineering have made it possible to produce this compound on a larger scale. The use of recombinant enzymes and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
12(R)DH-Hete undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The double bonds can be reduced to form saturated fatty acids.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for the reduction of double bonds.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used to substitute the hydroxyl group.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated fatty acids.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
12(R)DH-Hete has several applications in scientific research:
Chemistry: Used as a model compound to study lipid oxidation and enzymatic reactions.
Biology: Investigated for its role in cellular signaling and metabolic pathways.
Medicine: Explored for its potential therapeutic effects in inflammation, angiogenesis, and tumor growth.
Industry: Utilized in the development of bioactive compounds and pharmaceuticals.
Mechanism of Action
The mechanism of action of 12(R)DH-Hete involves its interaction with specific molecular targets and pathways. It is known to activate large-conductance calcium-activated potassium channels in coronary microvascular smooth muscle, leading to relaxation and hyperpolarization of these microvessels. This compound also plays a role in the regulation of inflammation and angiogenesis through its interaction with various signaling molecules and receptors .
Comparison with Similar Compounds
Similar Compounds
12R-hydroxy-5Z,8Z,10E,14Z-eicosatetraenoic acid: Another eicosanoid with similar biological properties.
11,12-epoxy-5Z,8Z,14Z-eicosatrienoic acid: A related compound with an epoxy group instead of a hydroxyl group
Uniqueness
12(R)DH-Hete is unique due to its specific hydroxylation pattern and the presence of three conjugated double bonds. This structure imparts distinct biological activities and makes it a valuable compound for research and therapeutic applications.
Properties
IUPAC Name |
(5Z,8Z,12R,14Z)-12-hydroxyicosa-5,8,14-trienoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O3/c1-2-3-4-5-10-13-16-19(21)17-14-11-8-6-7-9-12-15-18-20(22)23/h7-11,13,19,21H,2-6,12,14-18H2,1H3,(H,22,23)/b9-7-,11-8-,13-10-/t19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFAKHEWADWLSJX-ZIQRGBBDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC(CCC=CCC=CCCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C[C@@H](CC/C=C\C/C=C\CCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117346-20-0 | |
Record name | 12-Hydroxy-5,8,14-eicosatrienoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117346200 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 12(R)-HETE in the context of contact lens wear?
A1: Research indicates that 12(R)-HETE, a cytochrome P-450 arachidonate metabolite, plays a potential role in contact lens-induced corneal complications. [, ] This compound is endogenously produced in the corneal epithelium and its formation is significantly increased under hypoxic conditions, such as those induced by contact lens wear. [, ] Studies suggest that 12(R)-HETE may contribute to corneal swelling and potentially impact corneal endothelial morphology. [, ]
Q2: How does prolonged contact lens wear affect the formation of 12(R)-HETE and what are the potential consequences?
A2: Prolonged contact lens wear can lead to a substantial increase in 12(R)-HETE formation in the cornea. [, ] For instance, one study observed a 21-fold increase in 12(R)-HETE after just 4 hours of contact lens wear. [, ] This increase was associated with corneal thickening. Furthermore, extended contact lens wear (144 hours) resulted in a 23-fold increase in a related metabolite, 12(R)-hydroxy-5,8,14-eicosatrienoic acid (12(R)-DH-HETE), and was linked to conjunctival inflammation and corneal neovascularization. [, ] These findings suggest a potential connection between the increased production of these metabolites and the development of contact lens-related complications.
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